Cas no 80-73-9 (1,3-Dimethyl-2-imidazolidinone)

1,3-Dimethyl-2-imidazolidinone structure
80-73-9 structure
Nome do Produto:1,3-Dimethyl-2-imidazolidinone
N.o CAS:80-73-9
MF:C5H10N2O
MW:114.145700931549
MDL:MFCD00003188
CID:34227
PubChem ID:24865436

1,3-Dimethyl-2-imidazolidinone Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dimethylimidazolidin-2-one
    • 1,3-DIMETHYLIMIDAZOLIDINONE
    • 1,3-DIMETHYLIMIDAZOLIDONE
    • DIMETHYLETHYLENE UREA
    • DMEU
    • DMI
    • N,N'-DIMETHYLETHYLENEUREA
    • TIMTEC-BB SBB008346
    • 1,3-dimethyl-2-imidazodinone
    • 1,3-dimethyl-2-imidazolidinon
    • 1,3-Dimethyl-2-imidazolidone
    • 1,3-Dimethylethyleneurea
    • 2-Imidazolidinone, 1,3-dimethyl-
    • karbomostsem
    • n,n’-dimethylimidazolidinone
    • n,n’-dimethylimidazolidone
    • N,N'-Dimethyl-2-imidazolidinone
    • Rhonite 1
    • 1,3-Dimethyl-2-imidazolidinone
    • 1,3-Dimethyl-2-imida
    • 1,3-DIMETHYL-2-IMIDAZOLIDINONE,DMEU,pharmaceutical intermediate
    • 1,3-dimethylimidazolin-2-one
    • 1,3-DMI
    • dimethyl-2-imidazolidinone
    • Karbomos
    • N,N'-dimethylimidazolidinone
    • Dimethyl imidazolidinone
    • Karbomos TsEM
    • Dimethylethyleneurea
    • dimethylimidazolidinone
    • N,N'-Dimethylimidazolidone
    • 5C1YQQ9M90
    • 1,3-Dimethyl-2-imidazolidinone (ACI)
    • 1,3-Dimethyl-2-imidazolidindione
    • DMEU (solvent)
    • N,N-Dimethylethylenediamine cyclic urea
    • N,N-Dimethylimidazolidinone
    • N,N′-Dimethyl-2-imidazolidinone
    • N,N′-Dimethyl-N,N′-ethyleneurea
    • N,N′-Dimethylethyleneurea
    • N,N′-Dimethylimidazolidinone
    • N,N′-Dimethylimidazolidone
    • MDL: MFCD00003188
    • Inchi: 1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
    • Chave InChI: CYSGHNMQYZDMIA-UHFFFAOYSA-N
    • SMILES: O=C1N(C)CCN1C
    • BRN: 0108808

Propriedades Computadas

  • Massa Exacta: 114.07900
  • Massa monoisotópica: 114.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 101
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: -0.5
  • Carga de Superfície: 0
  • Superfície polar topológica: 23.6

Propriedades Experimentais

  • Cor/Forma: Colorless Transparent Liquid
  • Densidade: 1.056 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 8°C(lit.)
  • Ponto de ebulição: 224-226 °C(lit.)
  • Ponto de Flash: Fahrenheit: 203 ° f
    Celsius: 95 ° c
  • Índice de Refracção: n20/D 1.472(lit.)
  • Solubilidade: toluene: soluble(lit.)
  • Coeficiente de partição da água: Soluble
  • PSA: 23.55000
  • LogP: -0.14060
  • Solubilidade: It is a strongly polar aprotic solvent that not only dissolves organic compounds but also many inorganic compounds
  • Sensibilidade: Hygroscopic
  • Merck: 3249

1,3-Dimethyl-2-imidazolidinone Informações de segurança

  • Símbolo: GHS05 GHS06
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302,H311,H315,H318
  • Declaração de Advertência: P280,P305+P351+P338,P312
  • Número de transporte de matérias perigosas:UN 2810 6.1/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-41-62
  • Instrução de Segurança: S26-S36-S36/37/39
  • CÓDIGOS DA MARCA F FLUKA:3
  • RTECS:NJ0660000
  • Identificação dos materiais perigosos: Xn
  • TSCA:Yes
  • Limite explosivo:1.3-8.4%(V)
  • Frases de Risco:R21/22; R36/38
  • Classe de Perigo:6.1
  • PackingGroup:III

1,3-Dimethyl-2-imidazolidinone Dados aduaneiros

  • CÓDIGO SH:29332990
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-Dimethyl-2-imidazolidinone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-60599-0.05g
1,3-dimethylimidazolidin-2-one
80-73-9 95%
0.05g
$19.0 2023-07-09
Enamine
EN300-60599-50.0g
1,3-dimethylimidazolidin-2-one
80-73-9 95%
50.0g
$50.0 2023-07-09
Enamine
EN300-60599-100.0g
1,3-dimethylimidazolidin-2-one
80-73-9 95%
100.0g
$67.0 2023-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004055-25ml
1,3-Dimethyl-2-imidazolidinone
80-73-9 98%
25ml
¥44 2024-05-21
Oakwood
093350-100g
1,3-Dimethylimidazolidin-2-one
80-73-9 99%
100g
$35.00 2024-07-19
Key Organics Ltd
PS-3257-20MG
1,3-Dimethylimidazolidin-2-one
80-73-9 >95%
20mg
£76.00 2023-04-19
eNovation Chemicals LLC
D584218-5g
1,3-Dimethyl-2-imidazolidinone
80-73-9 95%
5g
$1180 2024-05-24
eNovation Chemicals LLC
D622105-100g
1,3-Dimethyl-2-imidazolidinone
80-73-9 97%
100g
$220 2024-06-05
Apollo Scientific
OR10114-250g
1,3-Dimethylimidazolidin-2-one
80-73-9
250g
£36.00 2022-10-16
Enamine
EN300-60599-0.5g
1,3-dimethylimidazolidin-2-one
80-73-9 95%
0.5g
$21.0 2023-07-09

1,3-Dimethyl-2-imidazolidinone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1-Butyl-3-methylimidazolium chloride Solvents: Dimethylformamide ;  rt → 5 °C; 5 °C; 5 °C → 95 °C; 5 h, 95 °C
Referência
Improvement for synthesis of 1,3-dimethyl-2-imidazolidinone
Zhou, Xiao-feng; et al, Huaxue Shiji, 2013, 35(10), 954-956

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: 2677676-69-4 ;  8 h, 1.5 MPa, 70 °C
Referência
SBA-15 Supported Dendritic ILs as a Green Catalysts for Synthesis of 2-Imidazolidinone from Ethylenediamine and Carbon Dioxide
Min, Qingwang; et al, Catalysis Letters, 2022, 152(5), 1476-1487

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Carbon dioxide Solvents: Water
Referência
Preparation of dialkylimidazolidinones as solvents
, Japan, , ,

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Water
Referência
Preparation of 1,3-disubstituted imidazolidinones.
, Germany, , ,

Synthetic Routes 5

Condições de reacção
Referência
5-Aryl-2-oxo-1,2,4-oxathiazoles as cyclocarbonylating agents for 2-aminoalcohols and 1,2-diamines
Rajca, Andrzej; et al, Synthesis, 1983, (12), 1032-3

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ;  16 h, 95 - 100 °C; 100 °C → 150 °C
1.2 Catalysts: Triethylamine ,  Cuprous chloride ;  3 - 4 h, reflux
Referência
Preparation of 1,3-dimethyl-2-imidazolidone
Yao, Zhuanle; et al, Yingyong Huagong, 2009, 38(9), 1283-1285

Synthetic Routes 7

Condições de reacção
Referência
Preparation of 1,3-dialkyl-2-imidazolidinones
, Japan, , ,

Synthetic Routes 8

Condições de reacção
Referência
Cyclic urea and thiourea derivatives as inducers of murine erythroleukemia differentiation
Li, Chau-Der; et al, Journal of Medicinal Chemistry, 1981, 24(9), 1089-92

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfur Catalysts: Dabco Solvents: Dimethylformamide ;  4 h, 0.1 MPa, 20 °C
1.2 Reagents: Oxygen ;  1 h, 0.1 MPa, 20 °C
Referência
Novel synthesis of N,N'-dialkyl cyclic ureas using sulfur-assisted carbonylation and oxidation
Mizuno, Takumi; et al, Heteroatom Chemistry, 2009, 20(1), 64-68

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Dabco ,  Sulfur Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Oxygen ;  1 h, 1 atm, rt
Referência
New synthesis of DMI (1,3-dimethyl-2-imidazolidinone) using carbon monoxide and sulfur
Mizuno, Takumi; et al, Kagaku to Kogyo (Osaka, 2007, 81(9), 429-432

Synthetic Routes 11

Condições de reacção
1.1 Reagents: N,N′-Dimethylurea Solvents: Water
Referência
Preparation of 1,3-dialkyl-2-imidazolidinones
, Japan, , ,

Synthetic Routes 12

Condições de reacção
Referência
Preparation of 1,3-dialkyl-2-imidazolidinones
, Federal Republic of Germany, , ,

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Ceria Solvents: Isopropanol ;  24 h, 0.5 MPa, 433 K
Referência
Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent
Tamura, Masazumi; et al, Green Chemistry, 2013, 15(6), 1567-1577

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Lithium bromide
Referência
Preparation of 1,3-dimethylimidazolidinone
, Japan, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Selenium ;  2 h, 0.1 MPa, 20 °C
1.2 Reagents: Oxygen ;  1 h, 0.1 MPa, 20 °C
Referência
Efficient solvent-free synthesis of urea derivatives using selenium-catalyzed carbonylation of amines with carbon monoxide and oxygen
Mizuno, Takumi; et al, Synthesis, 2010, (24), 4251-4255

1,3-Dimethyl-2-imidazolidinone Raw materials

1,3-Dimethyl-2-imidazolidinone Preparation Products

1,3-Dimethyl-2-imidazolidinone Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80-73-9)1,3-Dimethyl-2-imidazolidinone
Número da Ordem:3319277
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:08
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80-73-9)1,3-Dimethyl-2-imidazolidinone
Número da Ordem:27521221
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:03
Preço ($):discuss personally

1,3-Dimethyl-2-imidazolidinone Literatura Relacionada

  • 1. A 2,3-cis-selective synthesis of aziridines bearing a vinyl group from allyl methyl carbonates and allyl mesylates
    Hiroaki Ohno,Kiyonori Ishii,Asami Honda,Hirokazu Tamamura,Nobutaka Fujii,Yoshiji Takemoto,Toshiro Ibuka J. Chem. Soc. Perkin Trans. 1 1998 3703
  • 2. Linear and macrocyclic ligands containing alternating pyridine and imidazolidin-2-one units?1
  • 3. Protecting groups
    Krzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 1998 4005
  • 4. Absolute stereostructures of novel cytotoxic metabolites, gymnastatins A–E, from a Gymnascella species separated from a Halichondria sponge
    Taro Amagata,Mitsunobu Doi,Takatoshi Ohta,Katsuhiko Minoura,Atsushi Numata J. Chem. Soc. Perkin Trans. 1 1998 3585
  • 5. Synthesis of the acyltetronic acid ionophore tetronasin (ICI M139603)
    Steven V. Ley,Dearg S. Brown,J. Andrew Clase,Antony J. Fairbanks,Ian C. Lennon,Helen M. I. Osborn,Elaine S. E. StokeséOwen,David J. Wadsworth J. Chem. Soc. Perkin Trans. 1 1998 2259
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-73-9)1,3-Dimethyl-2-imidazolidinone
sfd7709
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-73-9)
SFD1796
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito